molecular formula C10H12F3N3O B6459823 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine CAS No. 2548991-21-3

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Cat. No.: B6459823
CAS No.: 2548991-21-3
M. Wt: 247.22 g/mol
InChI Key: YSRMWCHQGFTTPW-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-methyl group and an azetidine moiety linked via an ether bond. The presence of the trifluoroethyl group adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate to introduce the trifluoroethyl group via nucleophilic substitution.

    Coupling with Pyrimidine: The final step involves the coupling of the azetidine derivative with a pyrimidine precursor. This can be achieved through an etherification reaction using a suitable leaving group on the pyrimidine ring, such as a halide or a tosylate, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

    Substitution: The trifluoroethyl group can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine-5-carboxylic acid.

    Reduction: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)amino]oxy}pyrimidine.

    Substitution: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]thio}pyrimidine.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding. Its trifluoroethyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Properties

IUPAC Name

2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-14-3-2-9(15-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMWCHQGFTTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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